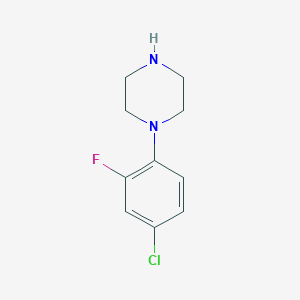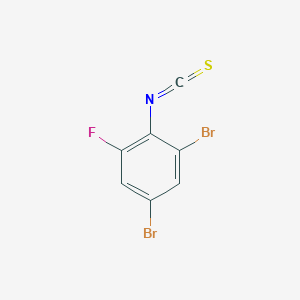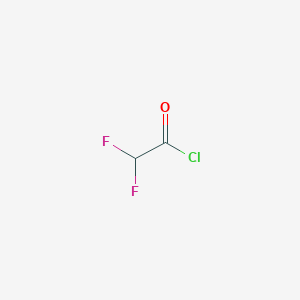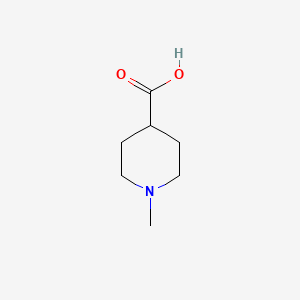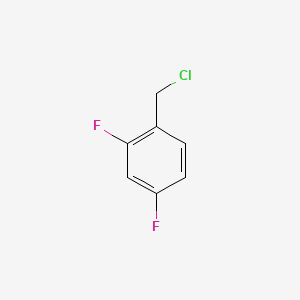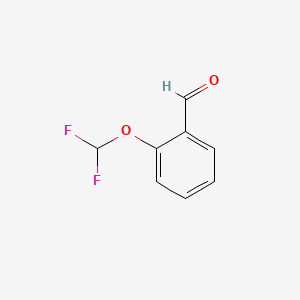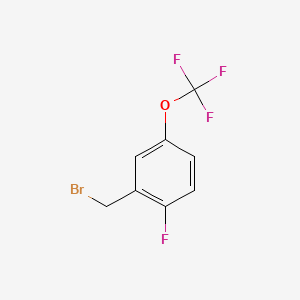
2-氟-5-(三氟甲氧基)苄基溴
描述
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4O. It is used in various fields, including agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its unique structure, which includes a fluorine atom and a trifluoromethoxy group attached to a benzyl bromide moiety.
科学研究应用
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
Target of Action
It is known that this compound is used in the agrochemical, pharmaceutical, and dyestuff fields .
Mode of Action
It is likely that the compound interacts with its targets through the bromide group, which is a common leaving group in organic reactions. This allows the compound to participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Given its use in the pharmaceutical and agrochemical fields, it can be inferred that the compound may interact with a variety of biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Given its use in the pharmaceutical and agrochemical fields, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide . For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be used in the synthesis of other compounds, which may involve interactions with enzymes that facilitate these chemical reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of enzyme activity.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it may impact cell signaling pathways by interacting with receptors or other signaling molecules.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethoxy)benzyl bromide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over time when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may cause severe skin burns and eye damage, indicating its potential toxicity . Threshold effects observed in these studies suggest that there is a dosage range within which the compound can be used safely without causing significant harm.
Metabolic Pathways
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol. One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to ensure controlled bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the fluorine atom on the benzene ring.
2,5-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups instead of a trifluoromethoxy group.
3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISGBFWQAPLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382583 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-24-8 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


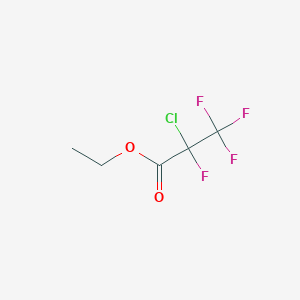
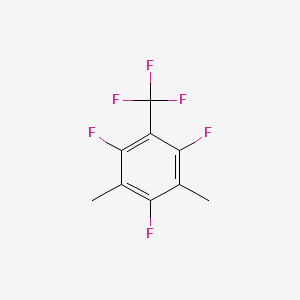
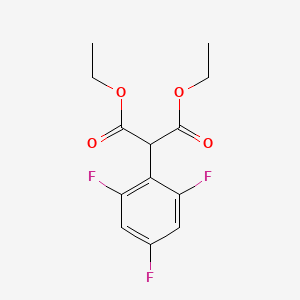

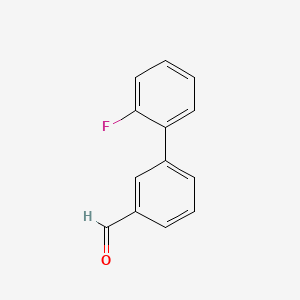
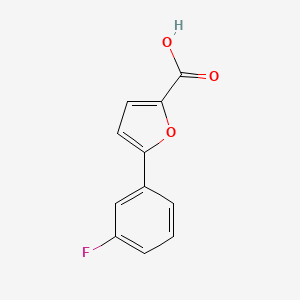
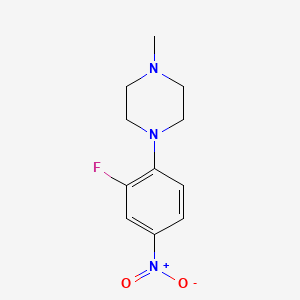
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
